![molecular formula C9H8N4O2 B3023583 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 72693-60-8](/img/structure/B3023583.png)
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Phenylamino compounds are a class of organic compounds that contain a phenyl group attached to an amino group . They are used in a variety of applications, including the synthesis of pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of phenylamino compounds often involves the reaction of a phenyl compound with an amine . The exact method can vary depending on the specific compounds involved .Molecular Structure Analysis
The molecular structure of phenylamino compounds can be determined using techniques such as X-ray crystallography . These compounds typically have a twisted structure due to the presence of the phenyl and amino groups .Chemical Reactions Analysis
Phenylamino compounds can undergo a variety of chemical reactions, including substitution reactions . The exact reactions can depend on the specific compound and the conditions .Physical And Chemical Properties Analysis
Phenylamino compounds typically have high melting points and are soluble in water . They also have high dielectric constants and high dipole moments, which reflect the separation of positive and negative charges in their structures .Scientific Research Applications
Boronic Acid-Based Sensing Systems
Boronic acids are increasingly utilized in diverse areas of research, particularly in sensing applications. The interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them valuable for various sensing methods. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids find use at the interface of sensing materials or within bulk samples. Notably, their key interaction with diols allows for applications in biological labeling, protein manipulation, modification, separation, and even therapeutic development .
Fluorescence and Electrochemical Sensors
Pure sensing applications represent a major impetus for boronic acid research. Researchers have compiled reviews summarizing fluorescence and electrochemically active derivatives of boronic acid. These sensors have practical applications, including subcutaneous in vivo glucose monitoring .
Protein Manipulation and Cell Labeling
Boronic acids play a crucial role in protein manipulation and cell labeling. Their interaction with proteins has led to innovative approaches in biochemistry and cell biology. Researchers explore how boronic acids can interfere with signaling pathways, inhibit enzymes, and enhance cell delivery systems .
Electrophoresis of Glycated Molecules
Boronic acids have been employed in electrophoresis techniques for separating and analyzing glycated molecules. This application is particularly relevant in the study of glycoproteins and glycosylation patterns .
Building Materials for Analytical Methods
Boronic acids serve as building blocks for various sensing systems. They contribute to the development of microparticles used in analytical methods. Additionally, boronic acid-functionalized materials play a crucial role in carbohydrate chemistry and glycobiology, especially in areas such as analysis, separation, protection, and activation .
Controlled Release of Insulin
In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application holds promise for improving drug delivery systems, especially in the context of diabetes management .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-anilino-2H-triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPAJQMELGXQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507314 | |
Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72693-60-8 | |
Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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